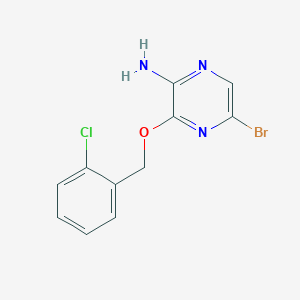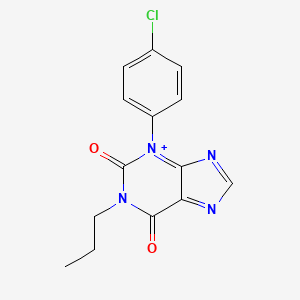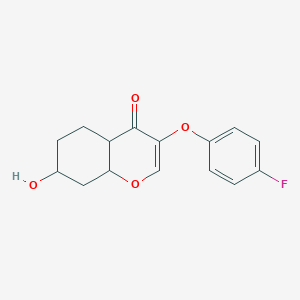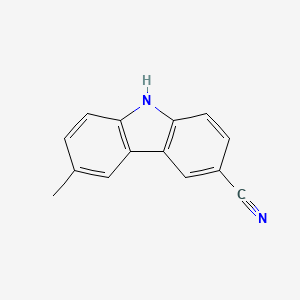
6-Methyl-9H-carbazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-9H-carbazole-3-carbonitrile is an organic compound with the molecular formula C14H10N2 It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9H-carbazole-3-carbonitrile typically involves the reaction of 6-methylcarbazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-3-carbonitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-3-carbonitrile derivatives with various oxidation states.
Reduction: 6-Methyl-9H-carbazole-3-amine.
Substitution: Functionalized carbazole derivatives with different substituents on the carbazole ring.
Aplicaciones Científicas De Investigación
6-Methyl-9H-carbazole-3-carbonitrile has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It is employed in the development of novel polymers and materials with unique optoelectronic properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-9H-carbazole-3-carbonitrile in its applications involves its ability to participate in electron transfer processes. In organic electronics, it acts as an electron donor, facilitating charge transport. In pharmaceuticals, its mechanism of action depends on the specific drug it is incorporated into, often involving interactions with molecular targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole-3-carbonitrile: Similar in structure but lacks the methyl group at the 6-position.
1,3,6,8-Tetramethyl-carbazole: A derivative with additional methyl groups, used in thermally activated delayed fluorescence (TADF) emitters.
2,6-Bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine: A hybrid compound used in phosphorescent OLEDs.
Uniqueness
6-Methyl-9H-carbazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in OLEDs and other optoelectronic devices.
Propiedades
Fórmula molecular |
C14H10N2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-methyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C14H10N2/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14(12)16-13/h2-7,16H,1H3 |
Clave InChI |
PLRXIADOLXRWGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


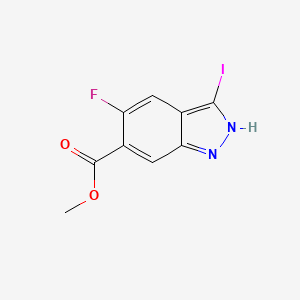
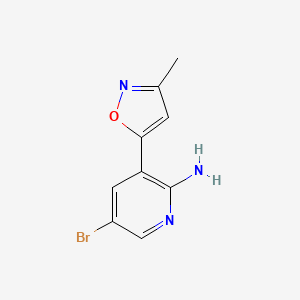

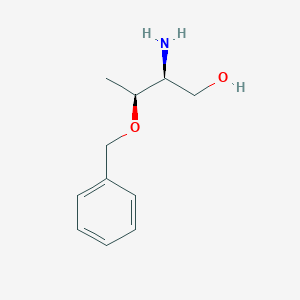
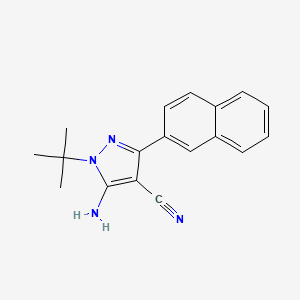
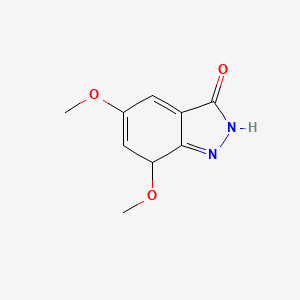
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
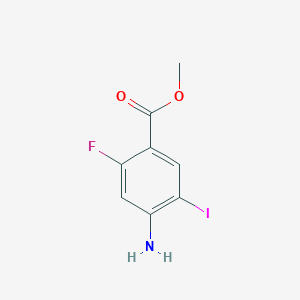
![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)
